molecular formula C19H18O3 B12898757 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2h)-one CAS No. 69354-73-0

5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2h)-one

Cat. No.: B12898757
CAS No.: 69354-73-0
M. Wt: 294.3 g/mol
InChI Key: QBKOGEJQQWKISM-UHFFFAOYSA-N
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Description

5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with hydroxy, phenyl, and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Substitution Reactions: The introduction of the hydroxy, phenyl, and phenylpropyl groups can be achieved through various substitution reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the phenyl and phenylpropyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

    Industry: It may be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one exerts its effects involves interactions with molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential therapeutic effects could involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-phenylfuran-3(2H)-one: Lacks the phenylpropyl group, which may affect its chemical and biological properties.

    2-Phenyl-4-(1-phenylpropyl)furan-3(2H)-one:

    5-Hydroxy-4-(1-phenylpropyl)furan-3(2H)-one: Lacks the phenyl group, which may alter its chemical behavior and biological activity.

Uniqueness

5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one is unique due to the presence of all three substituents (hydroxy, phenyl, and phenylpropyl groups) on the furan ring

Properties

CAS No.

69354-73-0

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

3-hydroxy-2-phenyl-4-(1-phenylpropyl)-2H-furan-5-one

InChI

InChI=1S/C19H18O3/c1-2-15(13-9-5-3-6-10-13)16-17(20)18(22-19(16)21)14-11-7-4-8-12-14/h3-12,15,18,20H,2H2,1H3

InChI Key

QBKOGEJQQWKISM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C(OC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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